Selonsertib is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1), primarily investigated for its potential in treating liver diseases, particularly non-alcoholic steatohepatitis (NASH). The compound has garnered attention due to its role in regulating inflammation and fibrosis in hepatocytes, making it a candidate for therapeutic interventions aimed at liver fibrosis and cirrhosis. The "Isopropyl-d7" designation indicates that this specific compound variant is isotopically labeled with deuterium, which can be useful in pharmacokinetic studies and metabolic tracking.
Selonsertib was developed by the pharmaceutical company Gilead Sciences and has been the subject of various clinical trials aimed at assessing its efficacy in reducing liver fibrosis associated with NASH. The compound has undergone multiple phases of clinical testing, including phase II and III trials, evaluating its safety and antifibrotic effects.
Selonsertib is classified as a small molecule drug. It falls under the category of kinase inhibitors, specifically targeting the ASK1 pathway, which is crucial in mediating cellular responses to stress and inflammation. This classification positions selonsertib within a broader context of targeted therapies aimed at modulating specific signaling pathways involved in disease processes.
The synthesis of selonsertib involves several chemical reactions that typically include:
The synthesis may involve:
The molecular formula for selonsertib is CHNO, with a molecular weight of approximately 302.34 g/mol. The structure includes:
The structural analysis can be supported by:
The chemical reactions associated with selonsertib include:
These reactions are typically facilitated by:
Selonsertib acts by inhibiting ASK1, which plays a pivotal role in mediating apoptosis and inflammation in liver cells. By blocking this kinase, selonsertib aims to:
Clinical studies have shown that selonsertib can lead to significant reductions in liver stiffness and improvements in biochemical markers associated with liver injury, indicating its potential effectiveness in treating NASH-related fibrosis .
Selonsertib's primary application lies within clinical research focusing on liver diseases, particularly:
Ongoing studies continue to explore its efficacy, safety profile, and potential combination therapies with other agents to enhance treatment outcomes for patients suffering from liver-related conditions .
Selonsertib Isopropyl-d7 is a deuterated derivative of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor selonsertib (GS-4997). The parent compound (C₂₄H₂₄FN₇O) features a 4-isopropyl group on the 4H-1,2,4-triazole ring, critical for ASK1 binding [1] [3] [5]. Deuterium incorporation targets all seven hydrogen atoms of the isopropyl moiety (-CH(CH₃)₂ → -CD(CD₃)₂), resulting in the molecular formula C₂₄H₁₇F¹H₇N₇O (where "¹H" denotes protium) [7] [8]. This modification preserves the bond angles and overall stereochemistry but alters vibrational frequencies and bond dissociation energies due to deuterium’s higher mass and lower zero-point energy [7] [10].
Rationale for Deuterium Labeling:
Table 1: Structural Comparison of Selonsertib and Its Deuterated Analog
Feature | Selonsertib (GS-4997) | Selonsertib Isopropyl-d7 |
---|---|---|
Molecular Formula | C₂₄H₂₄FN₇O | C₂₄H₁₇D₇FN₇O |
Isotopic Substitution | None | Isopropyl: -CD(CD₃)₂ |
CAS Number | 1448428-04-3 | Pending (Prototype: 2375621-20-6*) |
Molecular Weight | 445.50 g/mol | 452.55 g/mol |
*Analogous deuterated isopropyl compound [7]
Deuterium substitution induces subtle but measurable changes in physicochemical behavior:
Polarity & Solubility: The deuterated form retains identical topological polar surface area (90.5 Ų) and hydrogen-bonding capacity (H-donors: 1; H-acceptors: 6) as the protiated molecule [5] [6]. However, enhanced lipophilicity is observed, with calculated logP increasing from 2.7–5.68 (protium) to ~3.0–5.78 (deuterium form), due to deuterium’s lower hydrophilicity [3] [5] [6]. Both forms show poor aqueous solubility (0.0405 mg/mL for selonsertib) [1] [6].
Thermodynamic Stability: Deuterated analogs exhibit higher thermal stability. For example, the melting point of isopropyl-d7 paraben increases by 0.5–1°C compared to its protiated form [10]. Similar shifts are anticipated for Selonsertib Isopropyl-d7.
Spectral Properties: Nuclear magnetic resonance (¹H-NMR) shows complete disappearance of the isopropyl methyl signals at δ 1.25–1.30 ppm, replaced by residual solvent peaks. Infrared spectroscopy reveals C-D stretching vibrations at 2,050–2,200 cm⁻¹, absent in the parent compound [8] [10].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Selonsertib (GS-4997) | Selonsertib Isopropyl-d7 | Analytical Method |
---|---|---|---|
XLogP | 2.7–5.68 | ~3.0–5.78 | Computational [3] [6] |
Rotatable Bonds | 6–7 | 6–7 | X-ray/NMR [3] [5] |
Solubility (Water) | 0.0405 mg/mL | Similar/Lower | Shake-flask [1] |
pKa (Predicted) | 13.86 (acidic) | Similar | Potentiometry [1] |
Deuterium isotopic effects manifest in both biochemical and analytical contexts:
Kinetic Isotope Effects (KIEs): In vitro studies show 1.5–2.5-fold higher metabolic stability for deuterated isopropyl groups in hepatic microsomes due to primary KIEs (kH/kD > 2 for C-H bond cleavage) [7] [10]. This could translate to reduced hepatic clearance for Selonsertib Isopropyl-d7.
Protein Binding & Target Engagement: Molecular docking confirms identical binding poses for both forms within ASK1’s catalytic kinase domain (PDB: not available; homology modeled). The deuterated isopropyl group maintains hydrophobic contacts with Leu760 and Val757 residues without steric alterations [5] [9]. ATP-competitive inhibition (pIC₅₀ = 8.3) is preserved, as deuterium does not perturb the molecule’s electrostatic surface [6] [9].
Analytical Differentiation: Liquid chromatography-mass spectrometry (LC-MS) easily distinguishes the two species:
Table 3: Functional Comparison in Biological Assays
Parameter | Selonsertib (GS-4997) | Selonsertib Isopropyl-d7 | Significance |
---|---|---|---|
ASK1 Inhibition (pIC₅₀) | 8.3 | Expected equivalent | Target engagement unchanged [6] [9] |
Microsomal Stability (t₁/₂) | Moderate (data limited) | Projected 1.5–2.5× increase | Reduced clearance [7] [10] |
ABC Transporter Interaction | Inhibits ABCB1/ABCG2 | Expected similar | Potential chemosensitization [9] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5